![molecular formula C9H17ClN2O2 B14793070 ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)
ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a hexahydro-1H-pyrrolo[2,3-c]pyrrole system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron(III) chloride.
Cyclization: The intermediate product undergoes cyclization to form the hexahydro-1H-pyrrolo[2,3-c]pyrrole system. This step often requires specific conditions such as elevated temperatures and the presence of a strong acid or base to facilitate ring closure.
Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
化学反応の分析
Types of Reactions
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Alkyl halides, sulfonyl chlorides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or sulfonylated derivatives
科学的研究の応用
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
作用機序
The mechanism of action of ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl (3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate;hydrochloride
- (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate;hydrochloride
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole;hydrochloride
Uniqueness
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride stands out due to its specific stereochemistry and the presence of both pyrrole and hexahydro-1H-pyrrolo[2,3-c]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H17ClN2O2 |
|---|---|
分子量 |
220.69 g/mol |
IUPAC名 |
ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChIキー |
LFPIHLPVPPQQAZ-SCLLHFNJSA-N |
異性体SMILES |
CCOC(=O)N1C[C@H]2CCN[C@@H]2C1.Cl |
正規SMILES |
CCOC(=O)N1CC2CCNC2C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


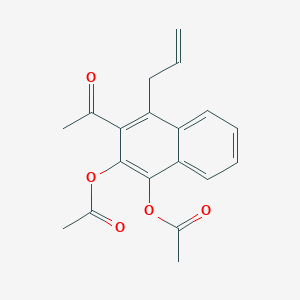


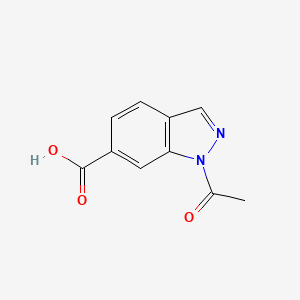
![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)
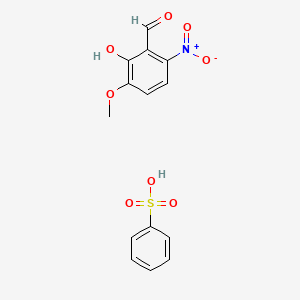
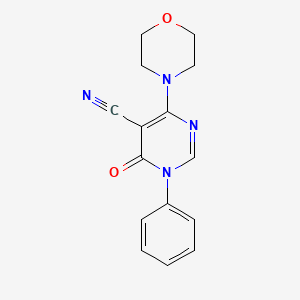
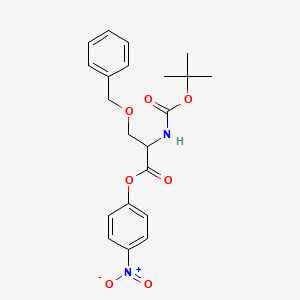
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)
![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)
![Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate](/img/structure/B14793071.png)
![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)
![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)
